![molecular formula C15H22N2O2 B14325686 2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide CAS No. 104123-77-5](/img/structure/B14325686.png)
2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It features an ethoxy group attached to the benzene ring and a piperidin-1-ylmethyl group attached to the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide typically involves the following steps:
-
Formation of the Benzamide Core: : The benzamide core can be synthesized by reacting 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidin-1-ylmethanamine to yield the desired benzamide.
-
Reaction Conditions: : The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is typically maintained between 0°C and room temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used. The reaction is usually performed in anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: The major products include 2-ethoxybenzaldehyde or 2-ethoxybenzoic acid.
Reduction: The major product is 2-ethoxy-N-[(piperidin-1-yl)methyl]amine.
Substitution: The major products depend on the substituent introduced, such as 2-bromo-N-[(piperidin-1-yl)methyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The ethoxy group may influence the compound’s lipophilicity and ability to cross biological membranes, affecting its bioavailability and distribution within the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Piperidin-4-yl)benzamide: This compound lacks the ethoxy group, which may affect its pharmacological properties.
2-Methoxy-N-[(piperidin-1-yl)methyl]benzamide: The methoxy group may alter the compound’s reactivity and biological activity compared to the ethoxy analog.
2-Ethoxy-N-[(morpholin-4-yl)methyl]benzamide: The morpholine ring may introduce different steric and electronic effects compared to the piperidine ring.
Uniqueness
2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide is unique due to the presence of both the ethoxy and piperidin-1-ylmethyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
104123-77-5 |
|---|---|
Molekularformel |
C15H22N2O2 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
2-ethoxy-N-(piperidin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14-9-5-4-8-13(14)15(18)16-12-17-10-6-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,16,18) |
InChI-Schlüssel |
KMZGNJQPSNNRNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


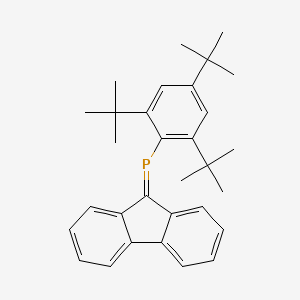

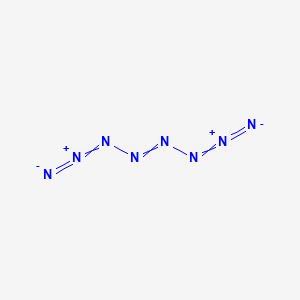
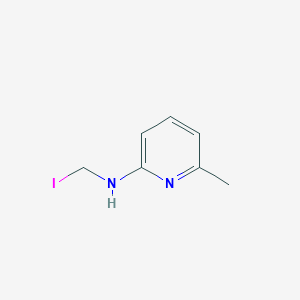
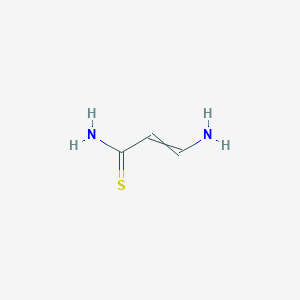

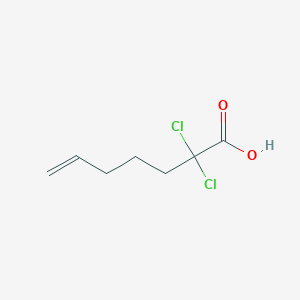



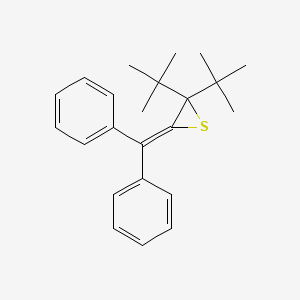
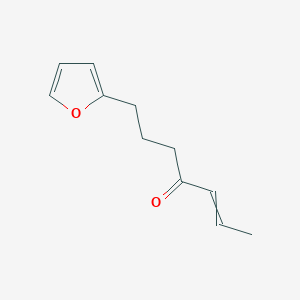
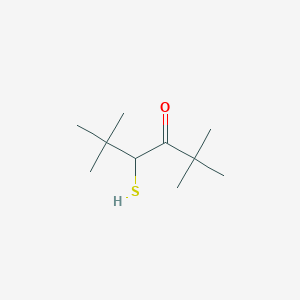
![Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-](/img/structure/B14325701.png)
